molecular formula C2H7N B107494 Ethan-d5-amine CAS No. 17616-24-9

Ethan-d5-amine

Cat. No. B107494
CAS RN: 17616-24-9
M. Wt: 50.11 g/mol
InChI Key: QUSNBJAOOMFDIB-ZBJDZAJPSA-N
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Description

Ethan-d5-amine, also known as Ethyl-d5-amine, is a compound with the formula C2H2D5N . Its molecular weight is 50.1145 . The IUPAC Standard InChI is InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3,2D2 .


Synthesis Analysis

Amines, including Ethan-d5-amine, can be synthesized by various methods . These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of Ethan-d5-amine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .


Chemical Reactions Analysis

Amines, including Ethan-d5-amine, can undergo various reactions . These include alkylation and acylation, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .


Physical And Chemical Properties Analysis

Ethan-d5-amine is a colorless gas or water-white liquid with an ammonia-like odor . It has a molecular weight of 50.1145 . It is miscible in water and has a vapor pressure of 874 mmHg .

Scientific Research Applications

Computational Modeling and Simulation of CO2 Capture

A significant application of amines in scientific research involves the capture of CO2 using aqueous organic amines. Computational methods, including high-level quantum chemical methods and molecular dynamics, have been utilized to study the reactions between carbon dioxide and amines. These studies aim to understand the mechanisms of amine-CO2 reactions and design more efficient carbon capture agents. The computational simulations offer insights into the effectiveness of various amine-based agents in capturing CO2, highlighting the potential for computational methods to complement experimental efforts in developing carbon capture technologies (Yang et al., 2017).

Organocatalysis and Reactivities

Amines have played a pivotal role in the field of organocatalysis, which has been propelled by both empirical discoveries and computational insights. Quantum mechanical calculations, particularly with density functional theory (DFT), have advanced the understanding of organocatalysis involving amines. These studies have contributed to the development of new synthetic methodologies and the enhancement of reaction selectivities and efficiencies, demonstrating the importance of amines in facilitating diverse organic transformations (Cheong et al., 2011).

Amine-functionalized Metal–Organic Frameworks

Research into amine-functionalized metal–organic frameworks (MOFs) has revealed their significant potential in applications such as CO2 capture and catalysis. The introduction of amino functionalities into MOFs enhances their interaction with CO2, leading to improved sorption capacities. Furthermore, these functionalized MOFs have been explored for their catalytic properties, offering new approaches to catalysis and separation processes. The versatility of amine-functionalized MOFs highlights the broad applicability of amines in material science and environmental technology (Lin et al., 2016).

Reductive Amination and Hydrogen as a Reducing Agent

The process of reductive amination, where aldehydes or ketones react with amines in the presence of a reducing agent, showcases another vital application of amines in synthetic chemistry. This method is critical for the synthesis of primary, secondary, and tertiary alkyl amines, which are fundamental components in pharmaceuticals, agrochemicals, and materials. The use of hydrogen as a reducing agent in reductive amination has been extensively reviewed, indicating the process's significance in industrial and academic settings for the efficient production of amines (Irrgang & Kempe, 2020).

Safety And Hazards

Ethan-d5-amine is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It may cause respiratory irritation and is toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

1,1,2,2,2-pentadeuterioethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSNBJAOOMFDIB-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938763
Record name (~2~H_5_)Ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

50.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethan-d5-amine

CAS RN

17616-24-9
Record name Ethan-d5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_5_)Ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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